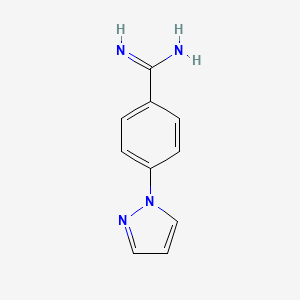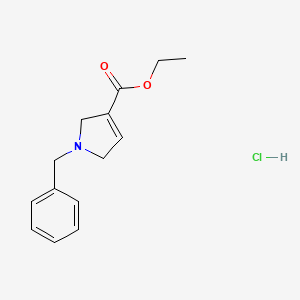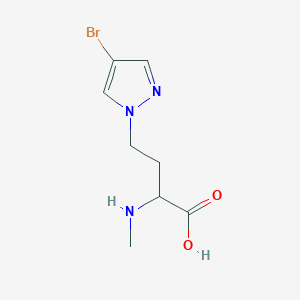
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Attachment of the Butanoic Acid Chain: The brominated pyrazole is reacted with a butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the methylamino group.
4-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid: Similar structure with a chlorine atom instead of bromine.
4-(4-Bromo-1H-pyrazol-1-yl)acetic acid: Similar structure with an acetic acid chain instead of butanoic acid.
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is unique due to the presence of both the bromine atom and the methylamino group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H12BrN3O2 |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
4-(4-bromopyrazol-1-yl)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-10-7(8(13)14)2-3-12-5-6(9)4-11-12/h4-5,7,10H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
IWSXGXRJHMWBML-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCN1C=C(C=N1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




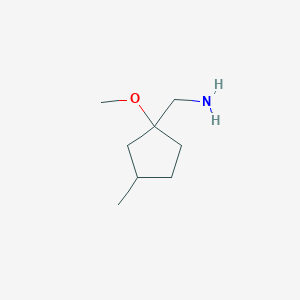
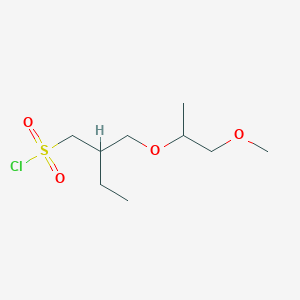
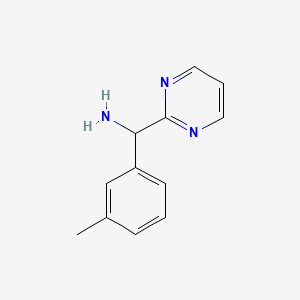
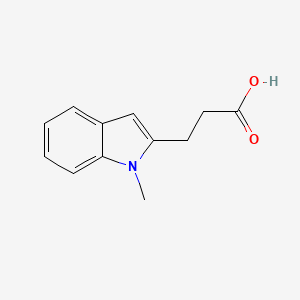

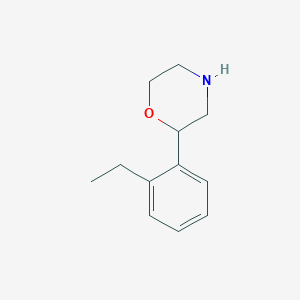
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)

